1-Amino-2-fluoronaphthalene

Catalog No.
S12369793
CAS No.
M.F
C10H8FN
M. Wt
161.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-fluoronaphthalene

Product Name

1-Amino-2-fluoronaphthalene

IUPAC Name

2-fluoronaphthalen-1-amine

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

InChI

InChI=1S/C10H8FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2

InChI Key

ATLXSDBIQAJUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)F

1-Amino-2-fluoronaphthalene is an organic compound characterized by the molecular formula C10H8FNC_{10}H_{8}FN. It consists of a naphthalene ring with an amino group (-NH₂) at the first position and a fluorine atom at the second position. This compound is notable for its unique combination of functional groups, which endows it with distinct chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

  • Oxidation: The amino group can be oxidized to form corresponding naphthoquinones.
  • Reduction: The fluorine atom can be reduced or substituted under specific reaction conditions.
  • Substitution Reactions: The fluorine atom is a suitable leaving group, allowing for nucleophilic substitution reactions where it can be replaced by other nucleophiles.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of 1-amino-2-fluoronaphthalene typically involves several key steps:

  • Fluorination of Naphthalene Derivatives: This can be achieved through electrophilic aromatic substitution using fluorinating agents such as fluoroboric acid or via direct fluorination methods.
  • Amination: The introduction of the amino group can be performed by reducing a corresponding nitro or cyano derivative or through direct amination of fluoronaphthalene derivatives.

A common synthetic route involves the reaction of naphthalene with ammonia in the presence of a fluoride source under controlled conditions to yield 1-amino-2-fluoronaphthalene.

1-Amino-2-fluoronaphthalene finds applications across various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties make it a candidate for developing new materials, particularly in polymer chemistry.
  • Pharmaceuticals: There is potential for use in drug development due to its biological activity.

Interaction studies involving 1-amino-2-fluoronaphthalene focus on its binding affinity to enzymes and receptors. Preliminary findings suggest that its unique structural features may allow it to act as an inhibitor or modulator in specific biochemical pathways. Detailed studies using techniques such as molecular docking and kinetic assays could provide insights into its mechanism of action.

Several compounds are structurally similar to 1-amino-2-fluoronaphthalene, including:

  • 1-Amino-3-fluoronaphthalene
  • 1-Amino-4-fluoronaphthalene
  • 2-Amino-1-fluoronaphthalene

Comparison

CompoundUnique Features
1-Amino-3-fluoronaphthaleneFluorine at the third position; different reactivity
1-Amino-4-fluoronaphthaleneFluorine at the fourth position; potential medicinal properties
2-Amino-1-fluoronaphthaleneAmino group at the second position; different sterics

Uniqueness: 1-amino-2-fluoronaphthalene stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules compared to its analogs. The combination of an amino group and a fluorine atom at adjacent positions on the naphthalene ring provides it with distinct chemical and physical properties that are not present in other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

161.064077422 g/mol

Monoisotopic Mass

161.064077422 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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